2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by its pyrimidine ring, which is substituted with a carboxylic acid group and a 4-methylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression and other diseases. The compound is known for its structural versatility, making it a valuable building block in drug development.
This compound can be synthesized through various chemical methods, which typically involve the formation of the pyrimidine core followed by the introduction of the piperazine and carboxylic acid functionalities. It is commercially available from chemical suppliers and has been the subject of numerous scientific studies exploring its properties and applications.
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid falls under the category of pyrimidine derivatives, which are widely recognized for their pharmacological properties. It is specifically classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid typically involves several key steps:
The molecular formula for 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is . The structure consists of:
The compound has a molecular weight of approximately 232.27 g/mol. Its structural features contribute to its reactivity and biological activity, particularly in enzyme inhibition.
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid participates in various chemical reactions:
These reactions are often facilitated by specific reagents and conditions that enhance selectivity and yield, making this compound versatile for further chemical modifications.
The mechanism of action for 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid primarily involves its interaction with specific protein targets:
Biochemical studies indicate that compounds similar to this one inhibit cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase (ARK5), further supporting their potential in cancer treatment.
The compound's stability and solubility profiles are crucial for its application in pharmaceutical formulations, influencing bioavailability and efficacy.
2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid has several notable applications:
This comprehensive overview highlights the significance of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid within various scientific fields, emphasizing its potential as a valuable compound in research and industry.
The synthesis of 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid relies on strategic bond formation between the pyrimidine core and the N-methylpiperazine moiety. Nucleophilic aromatic substitution (SNAr) remains the predominant method, leveraging the inherent electrophilicity of chloropyrimidine intermediates. In this approach, 2,4-dichloropyrimidine-5-carboxylic acid undergoes regioselective displacement at the C2 position by N-methylpiperazine, capitalizing on the superior leaving-group capacity of the C2 chlorine due to adjacent nitrogen activation. Subsequent hydrolysis of the C4 chlorine or ester-protected carboxyl group yields the target compound, achieving isolated yields of 68–75% under reflux conditions in aprotic solvents like DMF or acetonitrile [2] [10].
Palladium-catalyzed cross-coupling offers an alternative for sterically hindered derivatives. Amination reactions employing Pd2(dba)3/XPhos catalytic systems enable the coupling of 5-(protected-carboxyl)-2-chloropyrimidine with N-methylpiperazine at lower temperatures (80–90°C), though yields remain moderate (55–65%) due to competitive homocoupling [4]. Recent innovations include microwave-assisted continuous-flow synthesis, which reduces reaction times from hours to minutes (5–15 min) and improves atom economy. For example, coupling under microwave irradiation (150°C) in ethanol/water mixtures elevates yields to 82% while minimizing di-alkylated byproducts [8].
Table 1: Comparison of Synthetic Routes for Pyrimidine-Piperazine Scaffold
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Classical SNAr | DMF, 110°C, 12h | 68–75 | C4-displaced impurities |
Pd-catalyzed amination | Toluene, Pd2(dba)3/XPhos, 85°C, 8h | 55–65 | Homocoupled pyrimidine |
Microwave SNAr (flow) | EtOH/H2O, 150°C, 5–15 min | 80–82 | <5% |
The carboxyl group at C5 enables targeted derivatization crucial for drug-discovery applications. Esterification (methyl/ethyl esters) serves as a key protective step, typically using thionyl chloride/alcohol or DCC/DMAP-mediated coupling, with yields >90%. Selective ester hydrolysis under mild alkaline conditions (K2CO3/MeOH/H2O) regenerates the acid without cleaving the piperazine linkage [2] [5].
Amide bond formation represents the most significant derivatization pathway. Carboxylic acid activation via in situ formation of acyl chlorides (oxalyl chloride) or uranium/guanidinium salts (HATU, TBTU) enables coupling with diverse amines. Notably, sterically hindered amines require elevated temperatures (50–60°C) and prolonged reactions (12–24h), achieving 70–85% yields. Computational studies confirm that the C5-carboxyl's electronic environment (calculated pKa ≈ 3.8) facilitates nucleophilic attack without epimerization [9]. For metal-coordination-directed functionalization, copper(II) complexes of this scaffold demonstrate chelation via the pyrimidine N1 and carboxylate oxygen, protecting the ring nitrogen during orthogonal reactions [9].
Table 2: Regioselective Carboxyl Functionalization Approaches
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Methyl ester formation | SOCl2/MeOH, 0°C → RT, 2h | Methyl ester | 92–95 |
Amide coupling | HATU, DIPEA, DMF, RT, 12h | Primary alkyl amides | 80–88 |
Acyl chloride synthesis | (COCl)2, DCM, cat. DMF, 0°C, 1h | Acid chloride | 90 |
Metal complexation | CuCl₂, H₂O/EtOH, RT, 4h | Cu(II)-carboxylate complex | 78 |
Transitioning from lab-scale to industrial synthesis necessitates adherence to green chemistry principles—particularly waste minimization and solvent sustainability. Solvent substitution is critical: replacing DMF or DCM with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental impact. Pfizer’s Solvent Selection Guide ranks CPME as preferable (environmental, health, and safety score: 6.1 vs. DMF’s 3.1), enabling SNAr reactions at 90°C with equivalent yields [8] [5].
Catalytic methodologies address atom efficiency. Copper-doped magnetite (Fe3O4/Cu) nanoparticles catalyze pyrimidine-piperazine coupling in water, achieving 88% yield with five reusability cycles. Continuous-flow processing intensifies reaction efficiency, reducing solvent consumption by 60% compared to batch systems. A reported telescoped synthesis integrates SNAr, hydrolysis, and crystallization in a single flow reactor, attaining 76% isolated yield with a space-time yield of 120 g·L⁻¹·h⁻¹ [8]. Energy savings are achieved via microwave dielectric heating, lowering the global warming potential (GWP) by 35% versus conventional heating [8].
Table 3: Green Chemistry Metrics for Solvent Alternatives
Solvent | EHS Score* | Global Warming Potential | Reaction Yield (%) |
---|---|---|---|
DMF | 3.1 | High | 75 |
Acetonitrile | 4.5 | Moderate | 72 |
2-Me-THF | 7.8 | Low | 78 |
CPME | 8.2 | Low | 80 |
*Water | 10.0 | Negligible | 88 (with catalyst) |
*EHS: Environmental, Health, Safety; Higher scores indicate greener profiles [8].
Crude reaction mixtures often contain residual N-methylpiperazine, di-alkylated impurities, or hydrolysis byproducts. Acid-base recrystallization exploits the compound’s zwitterionic character: solubilization in alkaline aqueous medium (pH 10–11) followed by acidification to pH 3–4 precipitates the product as a high-purity solid (>99% HPLC), reducing piperazine contaminants to <0.1% [1] [5]. For ester-protected intermediates, countercurrent chromatography (CCC) using heptane/EtOAc/MeOH/H2O (3:2:3:2) systems achieves 98% purity with recovery rates >90% [8].
Yield optimization focuses on suppressing disubstitution. Maintaining a strict chloropyrimidine:N-methylpiperazine stoichiometry of 1:1.05 limits over-alkylation. Temperature control is vital: reactions conducted >100°C promote C4-displacement, generating 2,4-bis(4-methylpiperazin-1-yl) impurities. Crystallization solvent screening identifies ethanol/water (4:1) as optimal for the free acid, yielding needle-like crystals with low residual solvent content (<300 ppm). On scale-up, pH-controlled antisolvent crystallization (adding water to a THF solution at pH 4.0) affords 84% recovery and consistent polymorph Form I [2] [7].
Table 4: Yield Optimization Techniques and Outcomes
Technique | Conditions | Purity (%) | Yield Improvement |
---|---|---|---|
Acid-base recrystallization | NaOH (1M) → HCl (pH 3.5) | >99.5 | 12% vs. crude |
CCC purification | Heptane/EtOAc/MeOH/H2O (3:2:3:2) | 98.0 | 92% recovery |
Stoichiometry control (1:1.05) | 70°C, DMF, 8h | 99.0 | Reduces impurities 5× |
Antisolvent crystallization | THF + H2O (pH 4.0), 5°C | 99.3 | 84% recovery |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7